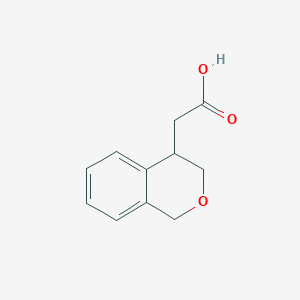

2-(Isochroman-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)5-9-7-14-6-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJUYVPUKKRARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245063-67-6 | |

| Record name | 2-(3,4-dihydro-1H-2-benzopyran-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Isochroman 4 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of 2-(Isochroman-4-yl)acetic acid, distinct signals corresponding to the aromatic, heterocyclic, and acetic acid protons are expected. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region of the spectrum. The protons on the isochroman (B46142) ring and the acetic acid side chain will have characteristic shifts and coupling patterns based on their chemical environment. The acidic proton of the carboxyl group is often broad and may appear at a significantly downfield chemical shift, generally between 10-12 ppm, though its position can vary with solvent and concentration. youtube.com

The expected signals for the protons are detailed in the table below, based on standard chemical shift values and the electronic effects of the substituent groups. The isochroman structure contains a stereocenter at the C4 position, which makes the adjacent methylene (B1212753) protons (on C3 and the acetic acid side chain) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, likely as complex multiplets.

Table 1: Predicted ¹H-NMR Signals for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~ 7.1 - 7.3 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| ~ 4.7 | Singlet / AB quartet | 2H | Benzylic Methylene Protons (-O-CH₂-Ar) |

| ~ 3.8 - 4.2 | Multiplet | 2H | Methylene Protons (-CH₂-O-) |

| ~ 3.0 - 3.5 | Multiplet | 1H | Methine Proton (-CH-) |

Note: This table is illustrative and based on theoretical predictions and analysis of functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and electronegativity of neighboring atoms. libretexts.org The carbonyl carbon of the acetic acid group is expected to be the most downfield signal, typically appearing between 170-180 ppm. careerendeavour.com The sp² hybridized carbons of the aromatic ring will resonate in the 120-140 ppm range, while the sp³ hybridized carbons of the isochroman ring and the acetic acid side chain will appear in the upfield region of the spectrum. libretexts.orgslideshare.net

Table 2: Predicted ¹³C-NMR Signals for this compound

| Predicted Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| ~ 175 | Carboxylic Acid Carbonyl (C=O) |

| ~ 135 | Quaternary Aromatic Carbon (Ar-C) |

| ~ 133 | Quaternary Aromatic Carbon (Ar-C) |

| ~ 125 - 129 | Aromatic Carbons (Ar-CH) |

| ~ 68 | Benzylic Methylene Carbon (-O-CH₂-Ar) |

| ~ 65 | Methylene Carbon (-CH₂-O-) |

| ~ 38 | Methylene Carbon (-CH₂-COOH) |

Note: This table is illustrative and based on theoretical predictions and analysis of functional groups. Due to symmetry, fewer than 11 signals may be observed if some aromatic carbons are equivalent.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. youtube.com A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. youtube.com The spectrum will also feature C-H stretching vibrations for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons, C=C stretching for the aromatic ring (around 1600 and 1450 cm⁻¹), and a prominent C-O stretching band for the ether linkage in the isochroman ring (around 1250-1050 cm⁻¹). researchgate.net

Table 3: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~ 3050 | C-H stretch | Aromatic |

| ~ 2950, 2850 | C-H stretch | Aliphatic |

| 1700 - 1725 (strong) | C=O stretch | Carboxylic Acid |

| ~ 1600, 1475 | C=C stretch | Aromatic Ring |

Note: This table is illustrative and based on characteristic functional group frequencies. youtube.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds often produce strong Raman signals. The aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹. The C-H stretching vibrations also give rise to prominent peaks. researchgate.net The carbonyl (C=O) stretch is generally weaker in the Raman spectrum compared to its IR absorption. mdpi.com Symmetric vibrations, such as the symmetric stretch of the C-O-C ether group, often yield strong Raman signals.

Table 4: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| ~ 1600 (strong) | C=C stretch | Aromatic Ring |

| ~ 890 | C-C stretch | Acetic Acid Chain |

Note: This table is illustrative and based on characteristic functional group frequencies. researchgate.netmdpi.com

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the absorption is primarily due to the benzene ring. Aromatic systems typically exhibit two main absorption bands: a strong band around 200-210 nm (the E-band) and a weaker, more structured band between 250-270 nm (the B-band) resulting from π → π* transitions. msu.eduscience-softcon.de The presence of the ether oxygen atom attached to the ring may cause a slight shift in these absorptions. The carboxylic acid group itself has a weak n → π* transition around 200-210 nm, which would be masked by the much stronger absorption from the aromatic ring. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 265 | π → π* (B-band) | Benzene Ring |

Note: This table is illustrative and based on the analysis of the aromatic chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For this compound, mass spectrometry provides crucial data for confirming its identity and elucidating its structure.

The molecular formula of this compound is C₁₁H₁₂O₃, which corresponds to a molecular weight of 192.21 g/mol . achmem.comchemspider.com In a typical electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion (M⁺˙), would be observed at a mass-to-charge ratio (m/z) of 192.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. The structure of this compound contains several key features that influence its fragmentation pathways: a benzene ring, a tetrahydropyran (B127337) ring, an ether linkage, and a carboxylic acid group.

The fragmentation of carboxylic acids is well-characterized. libretexts.org A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, mass = 17) or the entire carboxyl group (-COOH, mass = 45). libretexts.org Another characteristic fragmentation is the McLafferty rearrangement, if a γ-hydrogen is available for transfer to the carbonyl oxygen, leading to the elimination of a neutral alkene.

The isochroman moiety itself can undergo characteristic fissions. Cleavage of the ether C-O bonds and benzylic C-C bonds are common pathways for such heterocyclic systems. The stability of the resulting carbocations, particularly those stabilized by the aromatic ring, plays a significant role in directing the fragmentation.

Based on these principles, a plausible fragmentation pattern for this compound can be proposed. The primary fragmentation events would likely involve the acetic acid side chain and the isochroman ring system.

A key initial fragmentation would be the loss of the carboxymethyl radical (•CH₂COOH), leading to a stable benzylic cation. Another significant fragmentation pathway could involve the cleavage of the isochroman ring.

The table below summarizes the expected major ions in the mass spectrum of this compound, their proposed structures, and the fragmentation pathways leading to their formation.

| m/z | Proposed Fragment Ion | Proposed Structure of Fragment Ion | Fragmentation Pathway (Loss from M⁺˙) |

| 192 | Molecular Ion | [C₁₁H₁₂O₃]⁺˙ | - |

| 147 | [M - COOH]⁺ | [C₁₀H₁₁O]⁺ | Loss of carboxyl radical (•COOH) |

| 133 | [C₉H₉O]⁺ | Loss of acetic acid (CH₃COOH) via rearrangement | |

| 117 | [C₉H₉]⁺ | Indenyl or related isomer cation | Loss of CH₂O and COOH |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | Cleavage of the isochroman ring |

| 91 | [C₇H₇]⁺ | Tropylium ion | Benzylic cleavage with rearrangement |

This detailed analysis of the mass spectrum, including the molecular ion and the characteristic fragment ions, provides a comprehensive structural confirmation of this compound.

Theoretical and Computational Chemistry Investigations of 2 Isochroman 4 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(isochroman-4-yl)acetic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The calculations would typically use a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a good balance between accuracy and computational cost. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C1 | 1.35 | C1-O1-C2 | 115.0 |

| C1-C9 | 1.51 | O1-C1-C9 | 110.0 |

| C8-C9 | 1.53 | C8-C9-C1 | 112.0 |

| C10-C11 | 1.50 | O2-C11-C10 | 123.0 |

| C11-O2 | 1.22 | O3-C11-C10 | 111.0 |

| C11-O3 | 1.36 | O2-C11-O3 | 126.0 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Actual values would require a specific computational study to be performed.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. masterorganicchemistry.com For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.netresearchgate.net For this compound, NBO analysis would quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into the stability arising from these interactions. It would also yield information on the charge distribution on each atom.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and ether groups as the most negative regions, and the hydrogen atom of the carboxylic acid as a region of positive potential.

Fukui Function Analysis for Chemical Reactivity Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. faccts.de It measures the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most likely to participate in different types of chemical reactions.

Molecular Docking Studies of this compound (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is particularly relevant in medicinal chemistry for predicting the interaction of a potential drug molecule with a biological target, such as a protein or enzyme. If a biological target for this compound were identified, molecular docking studies could be performed to predict its binding mode and affinity. mdpi.com This would involve docking the optimized structure of the compound into the active site of the target protein and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Advanced Computational Modeling for Mechanistic Understanding

Advanced computational modeling serves as a powerful tool in modern chemistry, providing deep insights into the structural, electronic, and reactive properties of molecules. For a compound such as this compound, these theoretical approaches can elucidate its intrinsic characteristics and potential behavior in various chemical and biological environments. While specific published research on the advanced computational modeling of this compound is not extensively documented, the methodologies applied to analogous isochroman (B46142) structures can be extrapolated to understand its mechanistic profile. Techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this regard.

Density Functional Theory (DFT) for Electronic and Structural Insights

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT calculations, potentially using a basis set such as B3LYP/6-311+G(d,p), could provide detailed information on its molecular geometry and electronic properties. Geometry optimization would reveal the most stable conformation of the molecule, including the puckering of the isochroman ring and the orientation of the acetic acid side chain.

A key output from DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. For instance, in related isochroman derivatives, the HOMO is often localized on the aromatic ring, while the LUMO may be centered on other parts of the molecule, such as an ether oxygen. This distribution indicates regions susceptible to electrophilic and nucleophilic attack, respectively. A hypothetical FMO analysis for this compound could yield the data presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

This table is a hypothetical representation based on typical values for similar organic molecules and is intended for illustrative purposes.

Molecular Docking for Mechanistic Insights into Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. researchgate.net

In silico docking studies on related isochroman-4-one (B1313559) derivatives have been used to investigate their potential as enzyme inhibitors, revealing key binding interactions within the active sites of proteins. researchgate.netnih.gov For this compound, a similar approach could be employed. A hypothetical docking study might involve placing the molecule into the active site of a relevant enzyme. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Such a study could generate a binding affinity score (e.g., in kcal/mol) and identify the specific amino acid residues involved in the interaction, as illustrated in the hypothetical Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Involved Moiety of Ligand | Interacting Residue of Protein | Distance (Å) |

| Hydrogen Bond | Carboxylic acid -OH | Serine-221 | 2.1 |

| Hydrogen Bond | Carboxylic acid C=O | Glycine-194 | 2.9 |

| Hydrophobic Interaction | Benzene (B151609) ring | Leucine-99 | 3.8 |

| Hydrophobic Interaction | Isochroman ring | Valine-216 | 4.1 |

| Binding Affinity | -7.2 kcal/mol |

This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. dntb.gov.ua Should a library of this compound derivatives be synthesized and tested for a particular biological effect, a QSAR study could be developed. nih.govfrontiersin.org This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

The QSAR model would then establish a mathematical equation linking these descriptors to the observed activity. This equation can be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for the desired activity. For example, a QSAR study might reveal that increased lipophilicity and the presence of an electron-withdrawing group on the aromatic ring enhance the biological activity of this class of compounds.

These advanced computational methods, while not yet specifically published for this compound, represent the modern approach to understanding the mechanistic underpinnings of a molecule's behavior. They provide a rational basis for its further investigation and for the design of new analogues with potentially enhanced properties.

Derivatization Strategies and Structure Activity Relationship Sar Studies for 2 Isochroman 4 Yl Acetic Acid Analogs

Synthesis of Functionalized 2-(Isochroman-4-yl)acetic Acid Derivatives

The synthesis of functionalized isochroman (B46142) derivatives, which serve as precursors or analogs to this compound, employs a variety of strategic chemical reactions. The construction of the core isochroman ring system can be achieved through several methods, including transition-metal-free coupling reactions and modern electrochemical approaches. organic-chemistry.org For instance, the reaction of triorganoindium reagents with isochroman acetals in the presence of BF₃·OEt₂ yields 1-substituted isochromans. organic-chemistry.org

Key synthetic strategies for introducing functionality at specific positions of the isochroman ring include:

Oxidative Cyclization: The synthesis of isochroman-4-ols, direct precursors to C4-substituted derivatives, can be accomplished via an oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net

Epoxidation/Cyclization: A divergent synthesis strategy starting from (E)-(2-stilbenyl/styrenyl)methanols can produce isochroman-4-ols through an epoxidation followed by a cyclization cascade. researchgate.net

Electrochemical Cross-Coupling: Modern, environmentally friendly methods have been developed for α-C(sp³)–H/N–H cross-coupling reactions. mdpi.com This electro-oxidative strategy allows for the direct formation of isochroman–azole hybrid molecules under metal- and oxidant-free conditions, demonstrating a powerful tool for functionalization. mdpi.com

Synthesis of Carboxylic Acid Derivatives: A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. nih.gov This work provides a direct parallel to the synthesis of functionalized analogs of this compound. nih.gov

Exploration of Substituent Effects on Chemical and Biological Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isochroman-based molecules, these studies have elucidated how different substituents influence their therapeutic properties, particularly in the contexts of anti-diabetic, antihypertensive, and anti-Alzheimer's disease activities.

Anti-diabetic Activity: In a study focused on developing inhibitors for protein tyrosine phosphatase 1B (PTP1B) as potential anti-diabetic agents, a series of isochroman mono-carboxylic acid derivatives were synthesized. nih.gov The SAR analysis revealed that high potency was strongly associated with specific structural features. Compound 4n , which featured a dithiolane ring attached to the isochroman ring via a five-carbon spacer, was identified as a particularly potent inhibitor with an IC₅₀ value of 51.63 nM. nih.gov This highlights the importance of both the nature of the substituent and its spatial relationship to the core scaffold. nih.gov

Antihypertensive Activity: Researchers designed and synthesized a novel class of isochroman-4-one (B1313559) hybrids as potential antihypertensive agents by combining the isochroman-4-one scaffold of the natural product XJP with the arylpiperazine moiety of naftopidil. nih.gov These hybrids were evaluated as α₁-adrenergic receptor antagonists. The biological evaluation showed that several compounds possessed potent vasodilation and α₁-adrenergic receptor antagonistic activity. nih.gov Compound 6e was found to significantly reduce blood pressure in spontaneously hypertensive rats, with an effect comparable to naftopidil. nih.gov

| Compound | Structure Highlights | Biological Activity |

|---|---|---|

| 6c | Hybrid of XJP and an arylpiperazine moiety | Potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity |

| 6e | Hybrid of XJP and an arylpiperazine moiety | Potent activity; significantly reduced blood pressure in vivo, comparable to naftopidil |

| 6f | Hybrid of XJP and an arylpiperazine moiety | Potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity |

| 6g | Hybrid of XJP and an arylpiperazine moiety | Potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity |

Anti-Alzheimer's Disease Activity: Another area of exploration involves isochroman-4-one derivatives as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. researchgate.netmdpi.com By creating hybrids bearing an N-benzyl pyridinium (B92312) moiety, researchers developed highly potent AChE inhibitors. researchgate.net Compound 1q demonstrated the strongest anti-AChE activity with an IC₅₀ value of 0.15 nM and high selectivity. researchgate.net Molecular modeling revealed that these compounds often act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net

| Compound | Key Structural Feature | Anti-AChE Activity (IC₅₀) |

|---|---|---|

| 1q | N-benzyl pyridinium moiety | 0.15 nM |

| 10a | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | Potent anti-AChE activity |

| 15a | Isothiochromanone derivative with N-benzyl pyridinium moiety | 2.7 nM |

Synthesis of Isochroman-Acetic Acid Isomers and Homologs for Comparative Studies

The systematic synthesis of isomers and homologs is a cornerstone of medicinal chemistry, allowing for a detailed mapping of the SAR.

Isomers: The position of substituents on the isochroman ring is critical for biological activity. Comparative studies often involve the synthesis of positional isomers, such as 3-substituted versus 4-substituted derivatives. The synthesis of isochroman-3-ols and isochroman-4-ols has been achieved through distinct chemical pathways. researchgate.net Isochroman-4-ols are synthesized via oxidative mercury-mediated ring closure, while isochroman-3-ols are formed through the ozonolysis of different precursors. researchgate.net By preparing both isomers and testing their activities, researchers can determine the optimal attachment point for the acetic acid side chain or other pharmacophoric groups to achieve desired biological effects.

Homologs: Homologation, or the systematic variation of the length of a carbon chain, is used to determine the optimal distance between key functional groups within a molecule. In the study of isochroman carboxylic acid derivatives as PTP1B inhibitors, the length of the spacer connecting the isochroman ring to a dithiolane ring was a critical determinant of potency. nih.gov A spacer of five carbons was found to be optimal, suggesting that this length provides the ideal geometry for the molecule to bind effectively within the active site of the enzyme. nih.gov This demonstrates how the synthesis and evaluation of a homologous series can lead to a significant enhancement in potency.

Design and Synthesis of Isochroman-Based Hybrid Molecules

The molecular hybridization approach involves combining two or more pharmacophores from different bioactive molecules into a single new chemical entity. This strategy aims to create compounds with improved affinity, better selectivity, or a dual mechanism of action. The isochroman scaffold has proven to be a versatile platform for this approach.

Antihypertensive Hybrids: As previously mentioned, a successful hybridization strategy involved linking the isochroman-4-one core of the natural product XJP with the arylpiperazine pharmacophore of the known antihypertensive drug naftopidil. nih.gov This resulted in a series of novel α₁-adrenergic receptor antagonists with significant vasodilation effects. nih.gov

Anti-Alzheimer's Hybrids: In the search for new treatments for Alzheimer's disease, isochroman-4-one derivatives were hybridized with an N-benzyl pyridinium moiety, a known structural motif in acetylcholinesterase inhibitors. researchgate.net This led to the discovery of potent dual-binding AChE inhibitors. researchgate.net

Isochroman-Azole Hybrids: An efficient electro-oxidative method has been developed for the synthesis of isochroman–azole hybrid molecules. mdpi.com This C(sp³)–H/N–H cross-coupling reaction provides a direct and environmentally benign route to novel hybrid structures, expanding the chemical space available for biological screening. mdpi.com

In Vitro Biological Activity and Mechanistic Insights of 2 Isochroman 4 Yl Acetic Acid and Its Analogs

Enzyme Inhibition Potentials (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase Inhibition: The isochroman (B46142) scaffold is present in a variety of biologically active molecules, and some derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. researchgate.net AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. However, specific studies detailing the acetylcholinesterase inhibitory activity of 2-(isochroman-4-yl)acetic acid are not readily available in the current scientific literature. Research on other isochroman derivatives, such as certain benzo-fused lactones and isochromanones, has indicated activity against acetylcholinesterase, suggesting that the isochroman core may be a valuable pharmacophore for the design of AChE inhibitors. researchgate.net

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. There is currently a lack of specific data on the carbonic anhydrase inhibitory potential of this compound and its close analogs in the available literature.

Antimicrobial Efficacy Studies (e.g., Antibacterial, Antifungal)

While many isochroman derivatives have been reported to possess antimicrobial properties, including antibacterial and antifungal activities, specific studies on the antimicrobial efficacy of this compound are not extensively documented. researchgate.netnih.gov The broader class of isochromans has shown promise as a source of antimicrobial agents. researchgate.net

Antibacterial Activity: General studies on substituted 2-aminobenzothiazoles, another class of heterocyclic compounds, have demonstrated a wide range of antimicrobial activity. jocpr.com However, direct evidence for the antibacterial effects of this compound is not available.

Antifungal Activity: Similarly, while some isochroman derivatives have been noted for their antifungal properties, specific data for this compound is lacking. researchgate.net

Cytotoxic and Antiproliferative Activities in Various Cell Lines

The cytotoxic and antiproliferative activities of isochroman derivatives against various cancer cell lines have been a subject of interest. researchgate.netnih.gov A patent for certain isochroman compounds has claimed anti-proliferative activity on tumor cells with high expression of the AKR1C3 enzyme, suggesting potential for targeted cancer therapy. google.com However, specific data for this compound is not detailed in the available literature. Studies on other heterocyclic compounds, such as bispidine derivatives, have shown potent cytotoxic activity against cancer cells like HepG2, while being less toxic to normal fibroblasts. nih.gov

| Cell Line | Compound Type | Observed Effect | Reference |

| AKR1C3-high tumor cells | Isochroman compound | Excellent anti-proliferative activity | google.com |

| HepG2 (human liver cancer) | Bispidine derivative | Pronounced toxic activity | nih.gov |

| WI-38 (normal human lung fibroblast) | Bispidine derivative | Less sensitive to cytotoxic effects | nih.gov |

Ligand-Receptor Interaction Studies

Research into the interaction of isochroman derivatives with specific biological receptors has been conducted for some analogs. For example, certain isochroman and isothiochroman (B1214466) compounds have been synthesized and evaluated for their binding affinities to estrogen receptor (ER) isoforms. nih.gov Additionally, the synthesis of isochroman-4-one (B1313559) hybrids bearing a piperazine (B1678402) moiety has been explored for their potential as α1-adrenergic receptor antagonists. nih.gov However, there is no specific information available regarding ligand-receptor interaction studies for this compound.

Investigation of Proposed Biological Mechanisms (e.g., Bioreductive Alkylation)

The mechanisms of action for the biological activities of isochroman derivatives are diverse and depend on the specific structure of the compound. For instance, the anti-inflammatory activity of some non-steroidal anti-inflammatory agents (NSAIA) containing an isochromanyl acetic acid moiety has been attributed to the inhibition of inflammatogenic prostaglandin (B15479496) (PG) production via the cyclooxygenase (COX) pathway. scispace.com There is no specific information in the reviewed literature concerning bioreductive alkylation as a proposed mechanism for this compound.

Other Investigated Biological Activities (e.g., Herbicidal, Antioxidant, Anti-inflammatory)

Herbicidal Activity: Acetic acid itself is known to have nonselective, contact herbicidal properties, causing damage to the surface of plant parts and leading to desiccation. ucanr.edu It is most effective on younger weeds. ucanr.edu However, specific studies on the herbicidal activity of this compound have not been found.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of isochroman derivatives. researchgate.netnih.govnih.gov The antioxidant properties are often linked to the presence of hydroxyl groups on the aromatic ring. nih.gov For instance, isochroman-derivatives of hydroxytyrosol (B1673988) have been synthesized and their antioxidant capacity has been evaluated in various assays. nih.gov While the isochroman scaffold is associated with antioxidant effects, specific data for this compound is not available.

Anti-inflammatory Activity: A study on the synthesis and anti-inflammatory profile of 1-alkyl-isochroman-1-yl acetic acids, which are structural analogs of this compound, has been reported. scispace.com The 1-methyl-isochroman-1-yl acetic acid derivative showed anti-inflammatory activity comparable to indomethacin (B1671933) in a carrageenan-induced paw edema assay in rats. scispace.com This suggests that the isochromanyl acetic acid scaffold may be a promising template for the development of new anti-inflammatory agents. scispace.com The mechanism of this anti-inflammatory action is proposed to be through the inhibition of prostaglandin synthesis. scispace.com

Emerging Research Applications and Future Directions for 2 Isochroman 4 Yl Acetic Acid Chemistry

Role in Material Science Research

While direct research on the applications of 2-(Isochroman-4-yl)acetic acid in material science is nascent, the structural features of the molecule suggest several promising avenues for future investigation. The isochroman (B46142) unit can impart rigidity and specific stereochemical properties to a polymer backbone, while the carboxylic acid group of the acetic acid moiety provides a reactive site for polymerization or grafting onto other materials.

Future research could explore the synthesis of novel polyesters or polyamides incorporating the this compound monomer. The properties of such polymers, including their thermal stability, mechanical strength, and optical properties, would be of significant interest. The inherent chirality of many isochroman derivatives also suggests potential applications in chiral materials for separation science or as components of specialized optical films. uni-regensburg.denih.gov

Table 1: Potential Applications of this compound in Material Science

| Potential Application | Rationale | Key Molecular Features |

| Specialty Polymers | Incorporation into polymer chains could yield materials with unique thermal and mechanical properties. | Rigid isochroman scaffold, reactive carboxylic acid group. |

| Chiral Stationary Phases | Enantiomerically pure forms could be used to create materials for separating chiral molecules. | Inherent chirality of the isochroman ring system. |

| Functional Coatings | The molecule could be grafted onto surfaces to modify their properties, such as hydrophobicity or biocompatibility. | Carboxylic acid group allows for covalent attachment. |

| Biodegradable Materials | The ester linkages in potential polyesters could be susceptible to hydrolysis, leading to biodegradability. | Presence of esterifiable carboxylic acid and potential for ester linkages. |

Prospects in Agricultural Chemical Development

The development of new and effective agrochemicals is a critical area of research. Both the isochroman and acetic acid components of this compound have relevance in this field. Certain isochroman derivatives have demonstrated antifungal properties, suggesting that derivatives of this compound could be explored as potential fungicides. researchgate.net For instance, isochroman-fused coumarins have been shown to be effective against rice sheath blight. researchgate.net

Furthermore, the acetic acid moiety is reminiscent of auxin-type plant growth regulators. millerchemical.comdhanuka.com Auxins are a class of plant hormones that play a crucial role in various growth processes, including cell elongation and root development. nih.gov Synthetic auxins are widely used as herbicides for broadleaf weeds. This suggests that this compound and its derivatives could be investigated for their potential as either plant growth promoters or as novel herbicides.

Table 2: Potential Agricultural Applications of this compound Derivatives

| Application Area | Potential Mode of Action | Supporting Evidence from Related Compounds |

| Fungicides | Disruption of fungal cell processes. | Isochroman-fused coumarins show antifungal activity against Rhizoctonia solani. researchgate.net |

| Herbicides | Mimicking or disrupting auxin signaling pathways. | The acetic acid moiety is a key feature of auxin-type herbicides. millerchemical.comdhanuka.com |

| Plant Growth Regulators | Modulating plant development through hormonal pathways. | Auxin-like structures can influence root and shoot growth. nih.govphytotechlab.com |

Interdisciplinary Research with Bioorganic and Pharmaceutical Sciences

The isochroman scaffold is a well-recognized heterocyclic system in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.gov The acetic acid side chain provides a valuable functional group for creating libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

Interdisciplinary research combining synthetic organic chemistry with bioorganic and pharmaceutical sciences will be crucial in unlocking the therapeutic potential of this compound. This could involve the synthesis of analogues to probe interactions with specific biological targets. For example, flavone (B191248) acetic acid analogues have been developed as probes to understand their immunomodulatory effects. nih.gov A similar approach could be applied to the isochroman acetic acid scaffold to identify its molecular targets and mechanisms of action.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For a molecule like this compound, the development of advanced computational models can help predict its biological activities and guide the design of more potent and selective derivatives.

Molecular docking studies could be employed to predict the binding of this compound and its analogues to the active sites of various enzymes or receptors. rjptonline.orgresearchgate.net For instance, docking studies on isocoumarin (B1212949) analogues have been used to investigate their potential as antimicrobial agents by predicting their interaction with bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase. researchgate.net Similarly, inverse molecular docking could be used to screen the compound against a wide range of human proteins to identify potential therapeutic targets or off-target effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of this compound derivatives to correlate their structural features with their observed biological activities. This would provide valuable insights into the key molecular properties that govern their efficacy and could guide the synthesis of optimized compounds.

Exploration of Novel Biological Targets and Therapeutic Modalities

A key future direction for research on this compound is the identification of novel biological targets. The diverse biological activities reported for the broader class of isochroman derivatives suggest that this scaffold can interact with a range of biomolecules. researchgate.netnih.gov High-throughput screening of this compound and a library of its derivatives against various cellular and biochemical assays could reveal unexpected therapeutic opportunities.

The potential for this compound to act as a DNA-binding agent is another area of interest, given that many small molecules exert their therapeutic effects by interacting with DNA. nih.gov Spectroscopic and computational studies could elucidate the nature and strength of the interaction between this compound and DNA. Furthermore, the synthesis of conjugates of this molecule with other bioactive agents could lead to the development of novel therapeutic modalities with enhanced efficacy or targeted delivery.

Integration with Natural Product Chemistry and Biosynthesis Studies

The isochroman ring system is a common feature in many natural products, particularly those derived from fungi and plants. nih.gov Understanding the biosynthetic pathways of these natural products can provide valuable insights for the development of synthetic and semi-synthetic strategies to produce novel bioactive compounds. rsc.orgrsc.org

Future research could focus on identifying natural products that are structurally related to this compound. Elucidating the enzymatic machinery responsible for the biosynthesis of the isochroman core could enable the development of chemoenzymatic methods for the production of chiral this compound and its derivatives. nih.gov Semi-synthesis, starting from readily available isochroman-containing natural products, could also provide an efficient route to novel analogues with potentially improved biological activities. rsc.org This integration of synthetic chemistry with natural product chemistry and biosynthesis will be a powerful approach for exploring the chemical and biological diversity of this promising class of compounds.

Q & A

Basic: What are the common synthetic routes for 2-(Isochroman-4-yl)acetic acid?

Methodological Answer:

The synthesis of this compound typically involves cyclization or functionalization of isochroman precursors. Isochromans are often synthesized via oxidation of phenolic compounds or cyclization of γ-arylpropanols under acidic conditions . For example:

- Cyclization Approach : Reaction of 4-hydroxybenzene derivatives with γ-bromobutyric acid esters, followed by hydrolysis to introduce the acetic acid moiety.

- Substitution Reactions : Bromination or alkylation at the isochroman’s 4-position, followed by nucleophilic substitution with cyanide or Grignard reagents and subsequent oxidation to the carboxylic acid.

Key considerations include regioselectivity (e.g., ensuring substitution at the 4-position) and protecting group strategies for sensitive functional groups. Reaction optimization often involves adjusting solvent polarity (e.g., acetic acid or DMF) and temperature .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

Crystal structure determination involves single-crystal X-ray diffraction (SCXRD) using programs like SHELX for refinement . Critical steps include:

Data Collection : A crystal (e.g., 0.31 × 0.23 × 0.20 mm) is irradiated with Mo Kα (λ = 0.71073 Å), and diffraction data (e.g., θmax = 28.4°) are collected .

Refinement : Hydrogen atoms are placed in calculated positions (C–H = 0.95–0.99 Å) using riding models, with thermal parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms. Displacement parameters and hydrogen bonding (e.g., O–H⋯O interactions) are analyzed to validate the structure .

Validation : Software like Mercury and PLATON assess geometric parameters (e.g., bond angles, torsion angles) against databases like the Cambridge Structural Database (CSD) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid protons at δ 10–12 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₂O₃: calc. 192.0786, obs. 192.0788).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(8) motifs) .

- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection at 254 nm.

Advanced: How do electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:

Substituents alter electron density at the isochroman ring, impacting reactivity:

- Electron-Withdrawing Groups (EWGs) : Increase acidity of the acetic acid moiety (e.g., pKa shifts from ~4.7 to ~3.9 with nitro groups).

- Electron-Donating Groups (EDGs) : Stabilize intermediates in nucleophilic acyl substitution (e.g., methoxy groups enhance esterification rates).

Crystallographic studies show that substituents like bromine distort C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe), reflecting their electronic effects . Computational modeling (DFT) can predict charge distribution and guide synthetic modifications.

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

Purity Differences : Validate compound purity via HPLC and elemental analysis.

Structural Variants : Confirm regiochemistry (e.g., 4- vs. 7-substitution) using NOESY or SCXRD .

Assay Conditions : Standardize protocols (e.g., cell line viability assays under consistent O₂ levels or serum concentrations).

Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and control for aggregation via dynamic light scattering (DLS).

Meta-analyses of structure-activity relationships (SARs) across studies can identify trends, such as enhanced activity with lipophilic substituents .

Advanced: What strategies address crystallographic data contradictions in derivatives of this compound?

Methodological Answer:

Discrepancies in unit cell parameters or hydrogen bonding patterns require:

Data Reassessment : Exclude outliers using statistical tests (e.g., Prince & Nicholson method) and reprocess data with updated software (e.g., SHELXL-2023) .

Hydrogen Bond Analysis : Compare O–H⋯O distances (e.g., 2.65–2.85 Å) and angles (>150°) to CSD benchmarks. For centrosymmetric dimers, validate via graph-set analysis (e.g., R₂²(8) motifs) .

Temperature Effects : Account for thermal motion by collecting data at low temperatures (e.g., 100 K) to reduce disorder.

Advanced: How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- Reaction Pathway Prediction : DFT calculations (e.g., Gaussian 16) model transition states to identify low-energy pathways (e.g., favoring 4-substitution over 7-substitution).

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yields (e.g., acetic acid vs. THF).

- Crystallization Modeling : Molecular dynamics (e.g., GROMACS) simulate packing arrangements to guide polymorph control.

Experimental validation via kinetic studies (e.g., in situ IR monitoring) and phase-diagram analysis ensures computational accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.